- Pyrrolopyrimidine compound, its preparation method and application in preparing drug for preventing and treating Wee1 protein kinase related disease, China, , ,
Cas no 97421-21-1 (1-Isopropyl-4-nitro-1H-pyrazole)

97421-21-1 structure
상품 이름:1-Isopropyl-4-nitro-1H-pyrazole
CAS 번호:97421-21-1
MF:C6H9N3O2
메가와트:155.154560804367
MDL:MFCD10001542
CID:1038349
PubChem ID:13469824
1-Isopropyl-4-nitro-1H-pyrazole 화학적 및 물리적 성질
이름 및 식별자
-
- 1-Isopropyl-4-nitro-1H-pyrazole
- 4-nitro-1-propan-2-ylpyrazole
- 1H-Pyrazole, 1-(1-methylethyl)-4-nitro-
- 4-nitro-1-(propan-2-yl)-1H-pyrazole
- 1-(methylethyl)-4-nitropyrazole
- 1-isopropyl-4-nitro-1 H-pyrazole
- SBB026429
- STK353357
- KM3443
- ST45134935
- V9887
- 1-(1-Methylethyl)-4-nitro-1H-pyrazole (ACI)
- 1-Isopropyl-4-nitropyrazole
- EN300-232002
- MFCD10001542
- SY060247
- AKOS015922473
- DTXSID90541639
- SCHEMBL574383
- AKOS005168799
- DB-363689
- 97421-21-1
- 1-isopropyl-4-nitro-pyrazole
- CS-0124104
- AS-30092
- XDA42121
- CBSSFOTWGVIHFX-UHFFFAOYSA-N
- AB91867
-
- MDL: MFCD10001542
- 인치: 1S/C6H9N3O2/c1-5(2)8-4-6(3-7-8)9(10)11/h3-5H,1-2H3
- InChIKey: CBSSFOTWGVIHFX-UHFFFAOYSA-N
- 미소: [O-][N+](C1=CN(C(C)C)N=C1)=O
계산된 속성
- 정밀분자량: 155.06900
- 동위원소 질량: 155.069476538g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 3
- 중원자 수량: 11
- 회전 가능한 화학 키 수량: 1
- 복잡도: 154
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 0.8
- 토폴로지 분자 극성 표면적: 63.6
실험적 성질
- 비등점: 248.8±13.0℃ at 760 mmHg
- PSA: 63.64000
- LogP: 1.89540
1-Isopropyl-4-nitro-1H-pyrazole 보안 정보
1-Isopropyl-4-nitro-1H-pyrazole 세관 데이터
- 세관 번호:2933199090
- 세관 데이터:
중국 세관 번호:
2933199090개요:
2933199090. 기타 구조상 비조화 피리졸 환화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%
신고 요소:
제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자
요약:
2933199090. 구조물에는 수소화 여부와 관계없이 걸쭉하지 않은 피라졸 고리를 함유하고 있는 기타 화합물이다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%
1-Isopropyl-4-nitro-1H-pyrazole 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194744-250mg |
4-Nitro-1-(propan-2-yl)-1h-pyrazole |
97421-21-1 | 98% | 250mg |
¥57.00 | 2024-04-23 | |
Chemenu | CM188210-10g |
1-Isopropyl-4-nitro-1H-pyrazole |
97421-21-1 | 95+% | 10g |
$352 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194744-10g |
4-Nitro-1-(propan-2-yl)-1h-pyrazole |
97421-21-1 | 98% | 10g |
¥1100.00 | 2024-04-23 | |
eNovation Chemicals LLC | D767569-25g |
1H-Pyrazole, 1-(1-methylethyl)-4-nitro- |
97421-21-1 | 95% | 25g |
$275 | 2024-06-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194744-100mg |
4-Nitro-1-(propan-2-yl)-1h-pyrazole |
97421-21-1 | 98% | 100mg |
¥60 | 2023-04-12 | |
Enamine | EN300-232002-2.5g |
4-nitro-1-(propan-2-yl)-1H-pyrazole |
97421-21-1 | 95% | 2.5g |
$198.0 | 2024-06-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I90280-25g |
4-Nitro-1-(propan-2-yl)-1h-pyrazole |
97421-21-1 | 97% | 25g |
¥3610.0 | 2022-04-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I90280-2g |
4-Nitro-1-(propan-2-yl)-1h-pyrazole |
97421-21-1 | 97% | 2g |
¥920.0 | 2022-04-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I90280-100mg |
4-Nitro-1-(propan-2-yl)-1h-pyrazole |
97421-21-1 | 97% | 100mg |
¥220.0 | 2022-04-27 | |
Apollo Scientific | OR962808-5g |
1-Isopropyl-4-nitro-1H-pyrazole |
97421-21-1 | 98% | 5g |
£183.00 | 2025-02-21 |
1-Isopropyl-4-nitro-1H-pyrazole 합성 방법
Synthetic Routes 1
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 50 °C; 30 min, 50 °C
참조
Synthetic Routes 2
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, 70 °C
1.2 Reagents: Water
1.2 Reagents: Water
참조
- Compound capable of inhibiting kinase activity of BTK and/or JAK3 and its preparation, China, , ,
Synthetic Routes 3
반응 조건
1.1 Reagents: Sulfuric acid , Potassium nitrate Solvents: Water ; 0 °C; 8 h, 0 °C → 50 °C; 50 °C → rt
참조
- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,
Synthetic Routes 4
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3 h, rt → 60 °C
참조
- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
Synthetic Routes 5
반응 조건
1.1 Reagents: Sulfuric acid , Potassium nitrate Solvents: Water ; 0 °C; 8 h, 0 °C → 50 °C; 50 °C → rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
참조
- Preparation of pyridine-based compounds as kinase inhibitors useful for treatment of proliferative diseases, World Intellectual Property Organization, , ,
Synthetic Routes 6
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 70 °C; 2 h, 70 °C
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
참조
- Quinoline derivatives as platelet-derived growth factor inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 7
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, 70 °C
참조
- Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,
Synthetic Routes 8
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt
참조
- Preparation of IRAK inhibitors and their uses in the treatment of diseases and disorders, World Intellectual Property Organization, , ,
Synthetic Routes 9
반응 조건
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 3 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
참조
- Preparation of nitrogenated aromatic heterocyclic compounds as FGFR (fibroblast growth factor receptor) inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 10
반응 조건
1.1 Reagents: Triphenylphosphine , Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ; 3 min, rt; 16 h, rt
참조
- Preparation of imidazopyrazines as spleen tyrosine kinase (Syk) inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 11
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 60 °C; 3 h, 60 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
참조
- Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof, World Intellectual Property Organization, , ,
Synthetic Routes 12
반응 조건
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ; 3 h, 40 °C
참조
- Heterocyclic compound having inhibitory effect on motor neuron cell degeneration, World Intellectual Property Organization, , ,
Synthetic Routes 13
반응 조건
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 12 h, rt
참조
- Preparation of sulfonylurea derivatives as inflammasome inhibitors and uses thereof, World Intellectual Property Organization, , ,
Synthetic Routes 14
반응 조건
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; rt → 0 °C
1.2 Reagents: Diisopropyl azodicarboxylate ; 12 h, rt
1.2 Reagents: Diisopropyl azodicarboxylate ; 12 h, rt
참조
- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,
Synthetic Routes 15
반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; overnight, 0 °C
참조
- Benzofuran-pyrazole amines as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 16
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 30 min, 50 °C
참조
- Discovery of Novel Potent VEGFR-2 Inhibitors Exerting Significant Antiproliferative Activity against Cancer Cell LinesJournal of Medicinal Chemistry, 2018, 61(1), 140-157,
Synthetic Routes 17
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 1 h, 25 °C
1.2 12 h, 25 °C
1.2 12 h, 25 °C
참조
- Bicyclic lactams as RIP1 kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 18
반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, cooled
1.2 3 h, reflux
1.2 3 h, reflux
참조
- Preparation of pyrrolo/pyrazolopyrimidine derivatives as LRRK2 inhibitors, World Intellectual Property Organization, , ,
1-Isopropyl-4-nitro-1H-pyrazole Raw materials
1-Isopropyl-4-nitro-1H-pyrazole Preparation Products
1-Isopropyl-4-nitro-1H-pyrazole 관련 문헌
-
Rulin Zhao,Zhenqiu Hong,Bei Wang,James Kempson,Lyndon Cornelius,Jianqing Li,Yi-Xin Li,Arvind Mathur Org. Biomol. Chem. 2022 20 9746
97421-21-1 (1-Isopropyl-4-nitro-1H-pyrazole) 관련 제품
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추천 공급업체
Amadis Chemical Company Limited
(CAS:97421-21-1)1-Isopropyl-4-nitro-1H-pyrazole

순결:99%
재다:25g
가격 ($):384.0